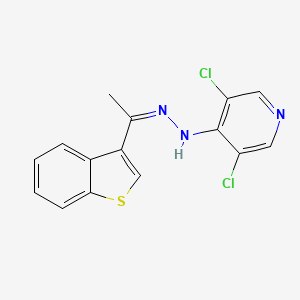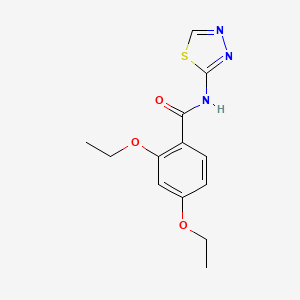![molecular formula C18H19ClN2O3 B5350121 ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate, also known as SR-9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is classified as a Rev-Erb agonist, which means it has the ability to regulate the circadian rhythm and metabolism of cells in the body. In
作用機序
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate works by binding to Rev-Erb receptors in the body, which are responsible for regulating the circadian rhythm and metabolism of cells. When this compound binds to these receptors, it activates them, leading to an increase in the metabolic activity of cells and a regulation of the circadian rhythm. This mechanism of action has been shown to have significant implications for the treatment of a wide range of conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. One of the main effects of this compound is an increase in the metabolic activity of cells, which can lead to weight loss and improved glucose metabolism. Additionally, this compound has been shown to have anti-inflammatory effects, which can have implications for the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate in lab experiments is its ability to regulate the circadian rhythm and metabolism of cells. This can make it a useful tool for studying the effects of these processes on various biological systems. Additionally, the synthesis method for this compound is cost-effective and efficient, making it a viable option for researchers. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate. One area of interest is its potential applications in the treatment of sleep disorders and other conditions that are influenced by the circadian rhythm. Additionally, research is ongoing to explore the potential applications of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is ongoing research to optimize the synthesis method for this compound to improve yields and reduce costs.
合成法
The synthesis of ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate involves the reaction of 4-chlorobenzaldehyde with morpholine, followed by the reaction of the resulting compound with ethyl nicotinate. The final product is obtained through a purification process that involves column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient way to obtain this compound for scientific research.
科学的研究の応用
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is its ability to regulate the circadian rhythm of cells in the body. This can have significant implications for the treatment of sleep disorders and other conditions that are influenced by the body's internal clock. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by increasing the metabolic activity of cells in the body.
特性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-23-18(22)15-4-3-9-20-17(15)21-10-11-24-16(12-21)13-5-7-14(19)8-6-13/h3-9,16H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXAQALFXBQLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)

![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5350119.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)
![2-cyclohexyl-7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5350136.png)